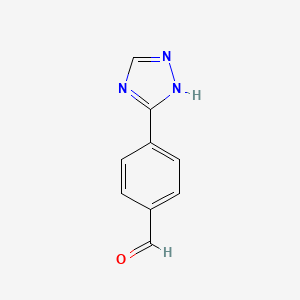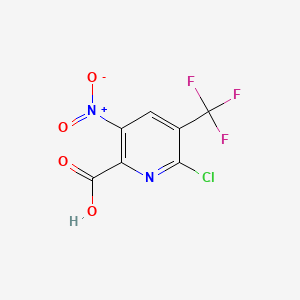
3-Quinolinecarbonitrile, 4-hydroxy-6-nitro-7-(trifluoromethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarbonitrile, 4-hydroxy-6-nitro-7-(trifluoromethoxy)- is a complex organic compound with the molecular formula C11H4F3N3O4. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Vorbereitungsmethoden
The synthesis of 3-Quinolinecarbonitrile, 4-hydroxy-6-nitro-7-(trifluoromethoxy)- involves multiple steps, typically starting from commercially available quinoline derivatives. The synthetic route often includes nitration, hydroxylation, and trifluoromethoxylation reactions under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
3-Quinolinecarbonitrile, 4-hydroxy-6-nitro-7-(trifluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Wissenschaftliche Forschungsanwendungen
3-Quinolinecarbonitrile, 4-hydroxy-6-nitro-7-(trifluoromethoxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-Quinolinecarbonitrile, 4-hydroxy-6-nitro-7-(trifluoromethoxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that include inhibition of enzyme activity or modulation of receptor functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
3-Quinolinecarbonitrile, 4-hydroxy-6-nitro-7-(trifluoromethoxy)- can be compared with other quinoline derivatives such as:
3-Quinolinecarbonitrile, 7-fluoro-4-hydroxy-6-nitro-: This compound has a fluorine atom instead of a trifluoromethoxy group, which may result in different biological activities and chemical properties.
3-Quinolinecarbonitrile, 4-hydroxy-6-nitro-: Lacks the trifluoromethoxy group, making it less hydrophobic and potentially altering its reactivity and interactions.
The unique trifluoromethoxy group in 3-Quinolinecarbonitrile, 4-hydroxy-6-nitro-7-(trifluoromethoxy)- imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H4F3N3O4 |
|---|---|
Molekulargewicht |
299.16 g/mol |
IUPAC-Name |
6-nitro-4-oxo-7-(trifluoromethoxy)-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H4F3N3O4/c12-11(13,14)21-9-2-7-6(1-8(9)17(19)20)10(18)5(3-15)4-16-7/h1-2,4H,(H,16,18) |
InChI-Schlüssel |
PDFZXGKDJKKKLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])OC(F)(F)F)NC=C(C2=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2'-oxo-1',2',5,6-tetrahydro-[2,4'-bipyridine]-1(4H)-carboxylate](/img/structure/B13925782.png)


![5-((1-Methylpiperidin-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13925794.png)
![3-Ethylimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B13925801.png)



![1,1,3,3,5-Pentamethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B13925830.png)

![6-Chloro-2-methyl-8-(4-morpholinyl)imidazo[1,2-b]pyridazine](/img/structure/B13925834.png)
![tert-Butyl 2-formyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13925840.png)

![1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid](/img/structure/B13925849.png)
